molecular formula C22H18N2O6 B5918452 Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate

Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate

Cat. No.: B5918452
M. Wt: 406.4 g/mol
InChI Key: LNGBREZUXRVXSU-UHFFFAOYSA-N
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Description

Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, substituted with a phenylpyrazole group and a propan-2-yl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylpyrazole Group: The phenylpyrazole moiety can be introduced via a cyclization reaction involving a hydrazine derivative and a suitable diketone or ketoester.

    Esterification: The final step involves the esterification of the chromene derivative with isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the chromene ring can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylpyrazole group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups on the chromene ring can scavenge free radicals, thereby reducing oxidative stress.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).

    Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway.

Comparison with Similar Compounds

Propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate can be compared with other chromene derivatives:

    Coumarins: Similar in structure but lack the phenylpyrazole group. Known for their anticoagulant properties.

    Flavonoids: Share the chromene core but have different substituents. Known for their antioxidant and anti-inflammatory activities.

    Quinones: Oxidized derivatives of chromenes with potent anticancer properties.

The unique combination of the chromene core, phenylpyrazole group, and propan-2-yl ester moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 7,8-dihydroxy-4-oxo-3-(1-phenylpyrazol-4-yl)chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-12(2)29-22(28)21-17(13-10-23-24(11-13)14-6-4-3-5-7-14)18(26)15-8-9-16(25)19(27)20(15)30-21/h3-12,25,27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGBREZUXRVXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)C3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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